Fluoxastrobin
Overview
Description
Fluoxastrobin is a strobilurin fungicide, akin to azoxystrobin and pyraclostrobin, known for its broad-spectrum activity against various fungal pathogens. It's designed to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the pathogen. The effectiveness and stability of Fluoxastrobin in aquatic environments have been studied, underscoring its potential for wide application in agriculture and horticulture to control fungal diseases (Zhang et al., 2018).
Synthesis Analysis
Molecular Structure Analysis
Fluoxastrobin's molecular structure is characterized by the presence of a strobilurin core, which is crucial for its mode of action as a fungicide. The strobilurin core interacts with the mitochondrial respiratory chain of fungi, specifically at the Qo site of cytochrome b, to inhibit electron transport. This interaction is critical for its fungicidal activity, although specific molecular details and analyses of Fluoxastrobin's structure were not found in the available literature.
Chemical Reactions and Properties
Research on Fluoxastrobin and similar compounds has highlighted their stability and reactivity in various environments. For instance, Fluoxastrobin has been shown to be relatively stable in aquatic environments, with minimal degradation over time, which suggests robust chemical properties that maintain its efficacy as a fungicide over extended periods (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of Fluoxastrobin, such as solubility in water and other solvents, melting point, and vapor pressure, are critical for its application as a fungicide. These properties determine the compound's behavior in the environment and its efficacy in plant protection. However, specific data on the physical properties of Fluoxastrobin from academic sources were not available in the search results.
Chemical Properties Analysis
Fluoxastrobin's chemical properties, including its reactivity with other substances, stability under various conditions, and degradation pathways, are essential for understanding its environmental impact and safety profile. While specific studies on these properties were not identified, the general class of strobilurin fungicides has been researched for their environmental behavior and safety (Zhang et al., 2018).
Scientific Research Applications
Pesticide Risk Assessment
- Field : Environmental Toxicology
- Application : Fluoxastrobin is used as an active substance in pesticides. It undergoes risk assessment to evaluate its potential effects on the environment and non-target species .
- Methods : The risk assessment involves various tests and evaluations, including mammalian toxicology, absorption, distribution, excretion, metabolism, acute toxicity, short-term toxicity, genotoxicity, long-term toxicity, reproductive toxicity, neurotoxicity, and more .
Fungicide
- Field : Agriculture
- Application : Fluoxastrobin is used as a fungicide to protect crops against various fungal diseases .
- Methods : It is applied to crops where it works by inhibiting mitochondrial respiration in fungi, effectively controlling the spread of fungal diseases .
- Results : The application of Fluoxastrobin can lead to healthier crops and increased yields by preventing damage from fungal diseases .
Mitochondrial Respiration Inhibition
- Field : Biochemistry
- Application : Fluoxastrobin inhibits mitochondrial respiration, which can be used to study the effects of this inhibition on various biological processes .
- Methods : This involves applying Fluoxastrobin to a biological system and observing the effects on mitochondrial respiration and related processes .
- Results : The specific results would depend on the particular study, but could include insights into the role of mitochondrial respiration in various biological processes .
Ergosterol Biosynthesis Inhibition
- Field : Biochemistry
- Application : Fluoxastrobin inhibits the biosynthesis of ergosterol, a major component of fungal cell membranes .
- Methods : This involves applying Fluoxastrobin to a fungal system and observing the effects on ergosterol biosynthesis .
- Results : The inhibition of ergosterol biosynthesis can lead to a better understanding of its role in fungal growth and development .
Zebrafish Toxicity
- Field : Ecotoxicology
- Application : The toxicity of Fluoxastrobin is studied in zebrafish to understand its potential effects on aquatic life .
- Methods : Zebrafish are exposed to Fluoxastrobin, and the acute and chronic toxic effects are observed .
- Results : The 96-hour median lethal concentration (96h LC50) after initiation of zebrafish exposure to Fluoxastrobin was found to be 0.51mg/L, indicating that Fluoxastrobin is highly toxic to zebrafish .
Crop Disease Control
- Field : Agriculture
- Application : Fluoxastrobin is used in crops like barley, wheat, and others to control a broad spectrum of root, foliar, and stem-base diseases . It’s also used in bulb onions and shallots for disease control .
- Methods : Fluoxastrobin is applied to crops where it works by inhibiting fungal sterol biosynthesis and mitochondrial respiration .
- Results : The application of Fluoxastrobin can lead to healthier crops and increased yields by preventing damage from various diseases .
Turfgrass Disease Control
- Field : Turf Management
- Application : Fluoxastrobin is used as a fungicide in turfgrasses to control more than 26 turf diseases, including brown patch, fairy ring, and dollar spot .
- Methods : Fluoxastrobin is applied to turfgrasses where it works by interfering with respiration in plant-pathogenic fungi and is a potent inhibitor of spore germination and mycelial growth .
- Results : The application of Fluoxastrobin can lead to healthier and more resilient turf by preventing damage from various diseases .
Environmental Fate
- Field : Environmental Science
- Application : The environmental fate of Fluoxastrobin is studied to understand its potential effects on the environment .
- Methods : This involves studying the physicochemical properties of Fluoxastrobin, its persistence in various environments, and its potential for particle-bound transport .
- Results : The specific results would depend on the particular study, but could include insights into the environmental persistence and mobility of Fluoxastrobin .
Seed Treatment
- Field : Agriculture
- Application : Fluoxastrobin is used as a seed treatment in crops like potato, peanut, and turf for the control of seed rot and pre-emergence damping off caused by seedborne Aspergillus spp. and Penicillium spp., and the suppression of seed-borne Colletotrichum graminicola .
- Methods : Fluoxastrobin is applied to seeds before planting to protect them from various diseases .
- Results : The application of Fluoxastrobin as a seed treatment can lead to healthier crops and increased yields by preventing damage from various diseases .
Post-Harvest Disease Control
- Field : Post-Harvest Pathology
- Application : While there’s no direct evidence of Fluoxastrobin being used in post-harvest disease control, it’s plausible given its fungicidal properties. Post-harvest diseases can result in significant losses in the quality and economic value of fruits and vegetables during transportation, storage, and marketing .
- Methods : The methods would involve applying Fluoxastrobin to harvested crops to prevent the growth of fungi .
- Results : The application of Fluoxastrobin can potentially lead to reduced post-harvest losses and increased economic value of the crops .
Resistance Management
- Field : Plant Pathology
- Application : Fluoxastrobin is used in combination with other fungicides for resistance management .
- Methods : This involves applying Fluoxastrobin in combination with other fungicides to crops to prevent the development of resistance in fungi .
- Results : The application of Fluoxastrobin in combination with other fungicides can lead to more effective disease control by preventing the development of resistance in fungi .
Safety And Hazards
properties
IUPAC Name |
(E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEODZBUAFNAEU-NLRVBDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)/C4=NOCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034625 | |
Record name | Fluoxastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.422 at 20 °C | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented. | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluoxastrobin | |
Color/Form |
White crystalline solid | |
CAS RN |
361377-29-9, 193740-76-0 | |
Record name | Fluoxastrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361377-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxastrobin (E,Z isomer) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193740760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxastrobin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361377299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOXASTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43WY091Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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